Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-A]pyrimidine core
Preparation Methods
The synthesis of Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-A]pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, esterification, and condensation. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but it often includes inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Compared to other similar compounds, Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Ethyl (2Z)-3-(3,4-dimethoxyanilino)-2-butenoate
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
These compounds share some structural similarities but differ in their specific substituents and overall chemical behavior.
Properties
Molecular Formula |
C30H32N2O6S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-[(3-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H32N2O6S/c1-6-15-38-22-12-10-11-20(16-22)17-25-28(33)32-27(21-13-14-23(35-7-2)24(18-21)36-8-3)26(29(34)37-9-4)19(5)31-30(32)39-25/h6,10-14,16-18,27H,1,7-9,15H2,2-5H3/b25-17- |
InChI Key |
KTSGFVFJUJUNCM-UQQQWYQISA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)OCC=C)/S3)C)C(=O)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC=C)S3)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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